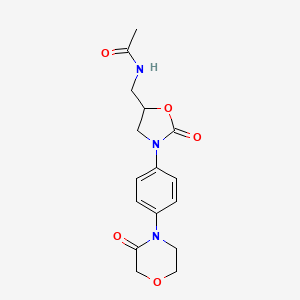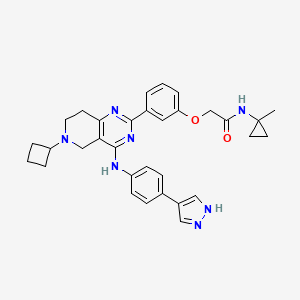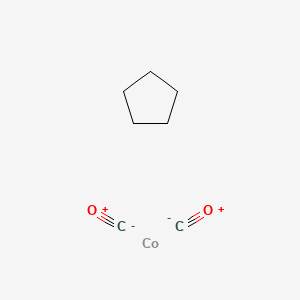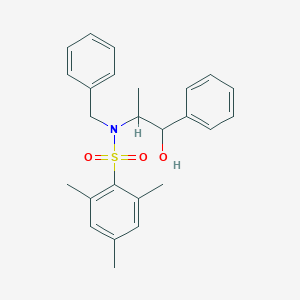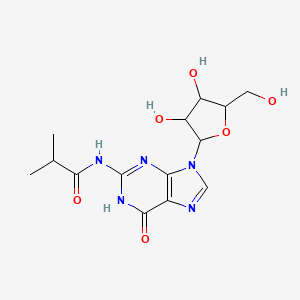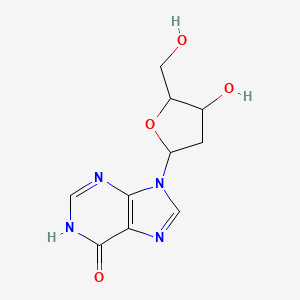
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves the glycosylation of hypoxanthine with a protected deoxyribose derivative. One common method includes the use of a silyl-protected hypoxanthine and a protected deoxyribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction is carried out under anhydrous conditions to yield the desired nucleoside after deprotection steps .
Industrial Production Methods: Industrial production of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- often involves enzymatic synthesis using nucleoside phosphorylases. These enzymes catalyze the transfer of a ribose or deoxyribose moiety from a donor nucleoside to hypoxanthine, forming the desired product. This method is advantageous due to its high specificity and mild reaction conditions .
化学反应分析
Types of Reactions: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Inosine.
Reduction: Dihydro derivatives of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of modified nucleosides and nucleotides for studying nucleic acid interactions and enzyme mechanisms.
Biology: Serves as a substrate for nucleoside phosphorylases and other enzymes involved in nucleotide metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties. It is also used in the development of nucleoside analogs for therapeutic purposes.
Industry: Employed in the production of nucleic acid-based diagnostics and therapeutics
作用机制
The mechanism of action of Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- involves its incorporation into DNA, where it can pair with cytosine during DNA replication. This can lead to mutations and alterations in the genetic code. Additionally, it can act as a substrate for various enzymes, influencing nucleotide metabolism and cellular signaling pathways .
相似化合物的比较
Inosine: Similar structure but contains a ribose sugar instead of deoxyribose.
Adenosine: Contains an adenine base instead of hypoxanthine.
Uniqueness: Hypoxanthine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)- is unique due to its specific role in DNA and its ability to pair with cytosine, leading to potential mutagenic effects. Its deoxyribose sugar distinguishes it from other nucleosides like inosine and adenosine, which contain ribose .
属性
IUPAC Name |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGONTNSXDCQUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
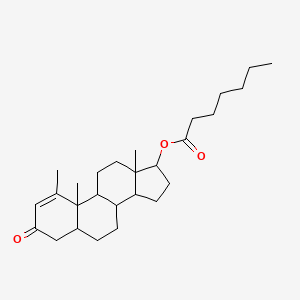
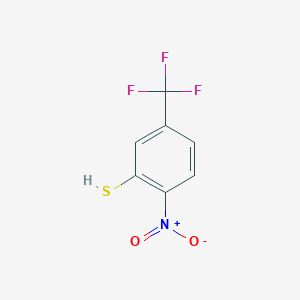
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
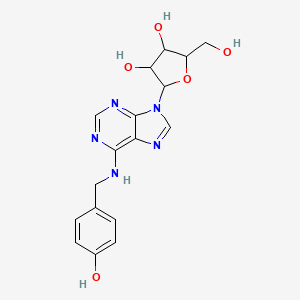

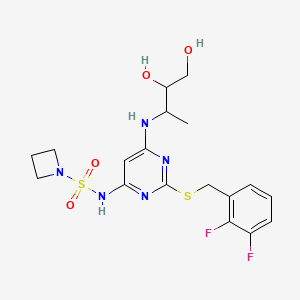
![N-[3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide](/img/structure/B13395254.png)
